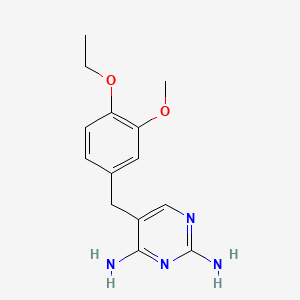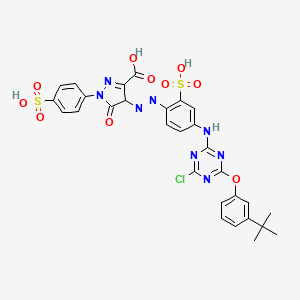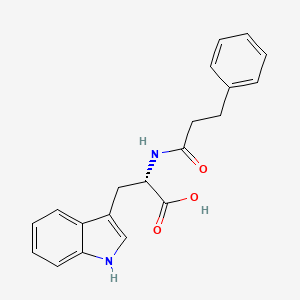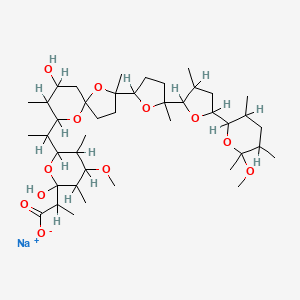
Dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, sodium salt is a complex organic compound with a unique structure that includes multiple sulphonate groups and aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, sodium salt involves multiple steps. The process typically starts with the preparation of the sulphonatobenzylamine derivatives, followed by their condensation with other aromatic compounds under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the required quality standards.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulphonate groups can be oxidized under specific conditions.
Reduction: The aromatic rings and other functional groups can be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulphone derivatives, while reduction could lead to the formation of simpler aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new materials and compounds.
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with specific biomolecules makes it useful for investigating biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to target specific molecular pathways, making it a candidate for drug development and disease treatment.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and influencing cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- Dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, potassium salt
- Dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, calcium salt
Uniqueness
The uniqueness of dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, sodium salt lies in its specific combination of functional groups and aromatic rings This structure imparts unique chemical and physical properties, making it distinct from other similar compounds
特性
CAS番号 |
93918-01-5 |
|---|---|
分子式 |
C39H38N2Na3O9S3+ |
分子量 |
843.9 g/mol |
IUPAC名 |
trisodium;3-[[N-ethyl-4-[(Z)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]-3-methylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C39H40N2O9S3.3Na/c1-5-40(25-29-9-7-11-35(23-29)52(45,46)47)32-15-19-37(27(3)21-32)39(31-13-17-34(18-14-31)51(42,43)44)38-20-16-33(22-28(38)4)41(6-2)26-30-10-8-12-36(24-30)53(48,49)50;;;/h7-24H,5-6,25-26H2,1-4H3,(H2-,42,43,44,45,46,47,48,49,50);;;/q;3*+1/p-2 |
InChIキー |
LBQQAMOSWHVKCG-UHFFFAOYSA-L |
異性体SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)/C(=C\3/C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)/C5=CC=C(C=C5)S(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |
正規SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=C(C=C5)S(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)




